2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzothiazoles.
Electrophilic substitution: Formation of halogenated or nitrated benzothiazoles.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced benzothiazole derivatives.
Scientific Research Applications
2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
- 2-Chloromethyl-5-(trifluoromethyl)benzo[d]thiazole
- 2-Chloromethyl-4-(trifluoromethyl)benzothiazole
Uniqueness
2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NS/c10-4-7-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGSSWZQBMHPOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)CCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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